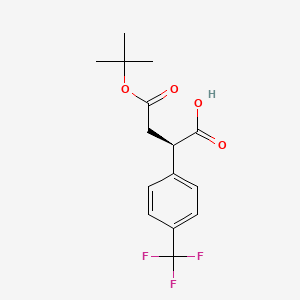

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

CAS No.:

Cat. No.: VC20377473

Molecular Formula: C15H17F3O4

Molecular Weight: 318.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17F3O4 |

|---|---|

| Molecular Weight | 318.29 g/mol |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |

| Standard InChI | InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1 |

| Standard InChI Key | YJPTUQCECVZODH-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name reflects its stereochemistry and functional groups: (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇F₃O₄ |

| Molecular Weight | 318.29 g/mol |

| CAS Number | 1956437-64-1 |

| SMILES | CC(C)(C)OC(=O)CC@HC(=O)O |

| InChIKey | YJPTUQCECVZODH-LLVKDONJSA-N |

The tert-butoxy group enhances solubility in organic solvents, while the trifluoromethylphenyl moiety contributes to metabolic stability and lipophilicity .

Stereochemical Significance

The (R)-configuration at the α-carbon is critical for its interaction with biological targets. Enantiomers of this compound, such as the (S)-form (CAS 1956437-58-3), exhibit distinct physicochemical and pharmacological profiles, underscoring the importance of chiral resolution in synthesis .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Friedel-Crafts Acylation: Reaction of succinic anhydride with 4-(trifluoromethyl)benzene to form the ketone intermediate .

-

Chiral Resolution: Asymmetric synthesis or enzymatic methods to isolate the (R)-enantiomer.

-

Esterification/Protection: Introduction of the tert-butoxy group via esterification with tert-butanol under acidic conditions .

Key challenges include optimizing enantiomeric excess (ee) and yield during chiral resolution. For instance, enzymatic resolution using lipases has been reported to achieve >90% ee for similar compounds .

Chemical Reactivity

The ketone and carboxylic acid groups enable diverse transformations:

-

Nucleophilic Additions: The ketone undergoes Grignard or hydride reductions to form secondary alcohols.

-

Ester Hydrolysis: The tert-butoxy ester can be cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid.

-

Amide Coupling: The acid reacts with amines via carbodiimide-mediated coupling to form pharmacologically relevant amides .

Applications in Drug Discovery

Intermediate in API Synthesis

The compound serves as a chiral building block for:

-

Protease Inhibitors: Its carboxylic acid group facilitates incorporation into peptidomimetics targeting viral proteases .

-

Kinase Inhibitors: The trifluoromethylphenyl moiety is a common pharmacophore in kinase inhibitors (e.g., EGFR and JAK inhibitors).

Pharmacokinetic Optimization

The tert-butoxy group improves metabolic stability by shielding the ester from hydrolytic enzymes, while the trifluoromethyl group enhances membrane permeability . Comparative studies show a 2–3-fold increase in half-life for analogs with similar substituents .

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume